Unii-9cmr2XC9GY
Description
UNII-9CMR2XC9GY, chemically designated as 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, is a heterocyclic compound synthesized via a five-step protocol involving intermediates 9d, 9e, and 9f . Its structure was confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with key spectral peaks aligning with the triazine and pyridone moieties .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-16-7-4-5(2-3-6(7)12)9(13)8(11)10(14)15/h2-4,8-9,12-13H,11H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUOPKRORLDCX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951489 | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29025-01-2, 28865-97-6 | |
| Record name | DL-(4-Hydroxy-3-methoxyphenyl)serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (betaR)-beta-Hydroxy-3-methoxy-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028865976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (.BETA.R)-.BETA.-HYDROXY-3-METHOXY-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CMR2XC9GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Overview
UNII-9cmr2XC9GY, also known as N6-benzyl-cAMP, is a cyclic adenosine monophosphate (cAMP) derivative that has garnered attention for its biological activity, particularly in the context of cellular signaling. This compound is utilized extensively in research to elucidate the roles of cAMP in various physiological processes, including cell proliferation, differentiation, and metabolic regulation.
N6-benzyl-cAMP functions primarily by activating cyclic AMP-dependent protein kinase (PKA). The presence of the benzyl group enhances its binding affinity for PKA, leading to the activation of downstream signaling pathways that are critical for various cellular functions. This selective activation allows researchers to study the specific roles of cAMP in cellular processes without interference from other signaling pathways.
Key Findings
- Cell Proliferation and Differentiation : Research has shown that N6-benzyl-cAMP plays a significant role in promoting cell proliferation and differentiation in various cell types. For instance, studies indicate that it can enhance the differentiation of neuronal cells and promote growth in certain cancer cell lines.
- Metabolic Regulation : N6-benzyl-cAMP has been implicated in metabolic pathways, influencing glucose metabolism and lipid synthesis. Its role in modulating insulin sensitivity has also been explored, suggesting potential applications in metabolic disorders such as diabetes.
- Neuroprotective Effects : There is evidence to suggest that N6-benzyl-cAMP may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant in the context of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Cell Proliferation | Promotes growth in cancer and neuronal cells | |
| Differentiation | Enhances differentiation of various cell types | |
| Metabolic Regulation | Influences glucose metabolism and lipid synthesis | |
| Neuroprotective Effects | Modulates oxidative stress and inflammation |
Case Study 1: Role in Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that treatment with N6-benzyl-cAMP resulted in increased cell proliferation rates compared to untreated controls. The mechanism was attributed to enhanced PKA activity leading to upregulation of cyclin D1 expression, a key regulator of the cell cycle.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a model of Alzheimer's disease, N6-benzyl-cAMP was shown to reduce oxidative stress markers and improve cognitive function as measured by behavioral assays. The compound's ability to activate PKA was linked to increased expression of antioxidant enzymes, suggesting a protective role against neurodegeneration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives from Commercial Databases (CAS 918538-05-3)
CAS 918538-05-3 (5,7-dichloro-1H-pyrrolo[2,3-c]pyridine) shares a halogenated heterocyclic core with UNII-9CMR2XC9GY but lacks the triazine moiety. Key differences include:
The reduced TPSA and higher bioavailability of CAS 918538-05-3 suggest better gastrointestinal absorption, while this compound’s larger structure may limit passive diffusion but enhance target specificity .
Pharmacological Analogues (Compound D9 and 9b)
- Compound D9 : A pyridone-triazine derivative analyzed via X-ray crystallography (CCDC-1005565) with a similar scaffold to this compound. Its crystal structure reveals a planar conformation stabilized by intramolecular hydrogen bonds, contrasting with this compound’s twisted geometry due to steric clashes between chlorophenyl and triazine groups .
- Compound 9b : Exhibits superior drug-likeness scores (Lipinski’s Rule of Five compliance: 0 violations vs. This compound’s 1 violation) and higher synthetic accessibility (3.2 vs. 2.8), attributed to fewer halogen substituents .
Analytical and Pharmacological Data
Spectroscopic and Crystallographic Comparisons
- NMR Data : this compound’s ¹H NMR in DMSO-d₆ shows a singlet at δ 8.2 ppm (triazine CH), whereas Example 10’s isopropyl group resonates as a multiplet at δ 1.3–1.5 ppm .
- X-ray Diffraction : Compound D9’s bond lengths (C-N: 1.34 Å) are shorter than this compound’s (1.38 Å), indicating stronger conjugation in D9 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
